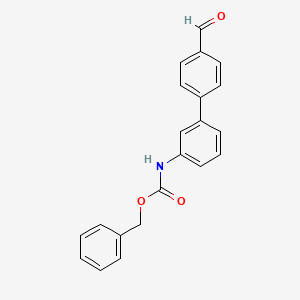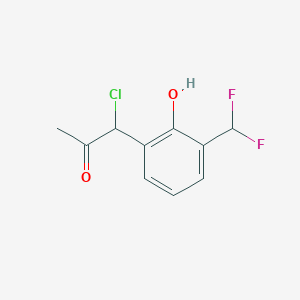
1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a hydroxyphenyl group
Preparation Methods
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro group and the difluoromethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different reduced products.
Substitution: The chloro group in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The chloro and difluoromethyl groups can interact with enzymes and receptors, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
1-Chloro-1-(3-(difluoromethyl)-2-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one: This compound has a similar structure but includes a fluorine atom instead of a hydroxy group.
1-Chloro-1-(2-(difluoromethyl)-3-hydroxyphenyl)propan-2-one: This compound has a similar structure but with the hydroxy group in a different position.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClF2O2 |
|---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethyl)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-5(14)8(11)6-3-2-4-7(9(6)15)10(12)13/h2-4,8,10,15H,1H3 |
InChI Key |
CBMGBXGQVCVDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


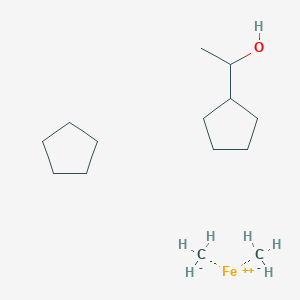
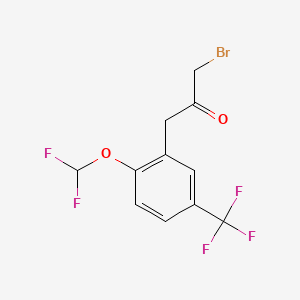
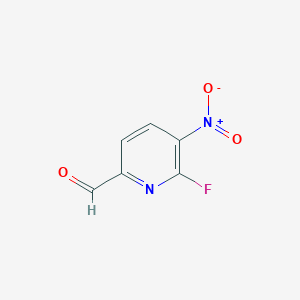
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
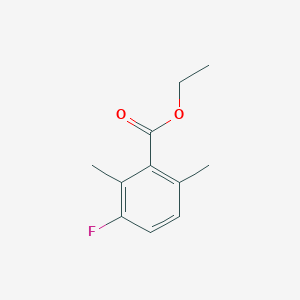
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
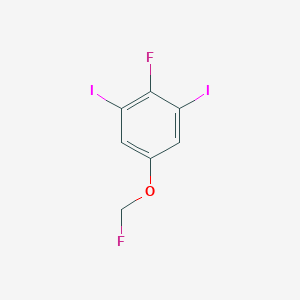
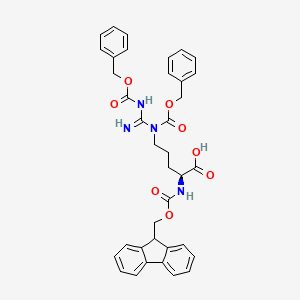
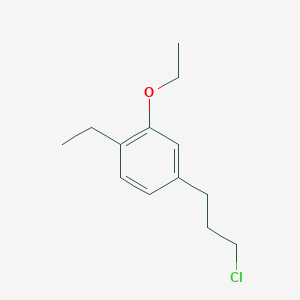
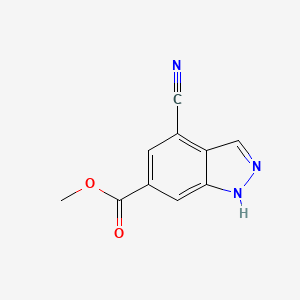

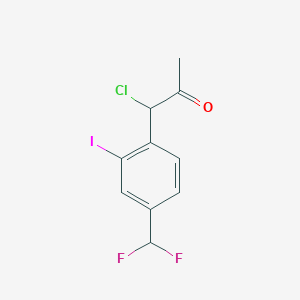
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)
